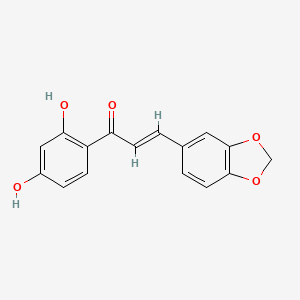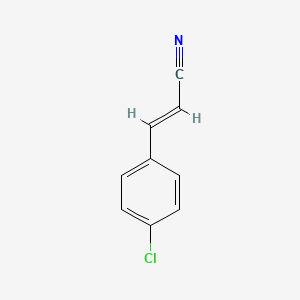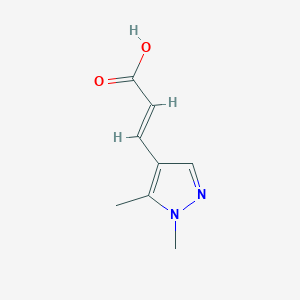
Ser-gly
Übersicht
Beschreibung
Ser-Gly is a dipeptide formed from L-serine and glycine residues . It plays a role as a metabolite .
Synthesis Analysis
This compound is involved in various metabolic processes. For instance, it has been found that cancer cells cultured in a standard tissue culture medium depend on exogenous serine for optimal growth . The lower requirement for exogenous serine under these culture conditions reflects both increased de novo serine synthesis and the use of hypoxanthine (not present in the standard medium) to support purine synthesis .Molecular Structure Analysis
This compound has a molecular formula of C5H10N2O4 . Its molecular weight is 162.14 g/mol . The IUPAC name for this compound is 2-[[ (2S)-2-amino-3-hydroxypropanoyl]amino]acetic acid .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been found that limiting serine availability leads to increased uptake of extracellular hypoxanthine, sparing available serine for other pathways such as glutathione synthesis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.14 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 4 .Wissenschaftliche Forschungsanwendungen
Glycomic Analysis and Carbohydrate Detection
Glycomic analysis, crucial in biological and biomedical research due to glycosylation's role in protein post-translational modifications, has seen advancements with the development of new techniques for detecting carbohydrates. A notable method involves surface-enhanced Raman spectroscopy (SERS), utilizing a Rhodamine B derivative as a SERS tag for carbohydrate detection. This approach, applicable to various carbohydrates like glucose and lactose, enhances detection sensitivity across several orders of magnitude and facilitates fluorescence and mass spectrometric detection, offering a broad application spectrum in glycomic analysis where carbohydrates can be quantified and identified through diverse techniques (Vangala et al., 2010).
Plasmonic Detection in Glycoscience
The integration of plasmonic nanomaterials with glycoscience has led to the design of bioanalytical devices capable of highly selective and sensitive detection of disease-associated biomarkers. Techniques like localized surface plasmon resonance (LSPR) and SERS, leveraging metallic nanostructures, have been employed to detect saccharides, lectins, viruses, bacteria, and eukaryotic cells, showcasing the potential of plasmonic detection in understanding carbohydrate-mediated biological interactions (García et al., 2018).
Sericin-Based Nanoformulations in Biomedicine
Sericin, a protein derived from silkworm cocoons, has gained attention for its biocompatibility and functionalization potential in nanomedicine. Its inherent biological properties have led to its use in various biomedical applications, including anti-tumor, antimicrobial, and antioxidant therapies, and as scaffolds for tissue repair. Sericin-based nanoformulations, such as nanoparticles and hydrogels, have shown promise in enhancing therapeutic applications through diverse molecular mechanisms, highlighting its versatility in biomedical research (Das et al., 2021).
SERS in Biochemical and Biomedical Research
SERS has emerged as a powerful tool in biochemical and biomedical research, enabling the sensitive detection and analysis of various biochemical molecules and interactions. Its application ranges from the detailed study of cellular systems to the non-invasive detection of cancer biomarkers and imaging, illustrating the versatility and potential of SERS in advancing our understanding of complex biological processes and facilitating clinical diagnostics (Vendrell et al., 2013).
Role in Skeletal Muscle Regeneration
Research into the essentiality of amino acids like serine and glycine has highlighted their critical role in skeletal muscle regeneration. These amino acids support the proliferation of skeletal muscle progenitor cells and are vital for the regenerative process, influencing cell expansion, differentiation, and myotube formation. The metabolic and cellular requirements of serine and glycine in these processes underscore their importance beyond their classification as non-essential amino acids, especially in tissue regeneration contexts (Thalacker-Mercer et al., 2019).
Wirkmechanismus
Target of Action
Ser-Gly, a peptide linker consisting of serine (Ser) and glycine (Gly), is commonly used in protein engineering to introduce flexible and hydrophilic spacers between protein domains . The primary targets of this compound are the protein domains that it connects. These linkers play a crucial role in maintaining the structural integrity and functional properties of multidomain proteins .
Mode of Action
This compound linkers interact with their targets by providing a flexible connection that allows the protein domains to fold independently and function effectively . The conformational behavior of this compound linkers can be described using random coil models . The stiffness of these linkers, which can be determined by measuring Förster Resonance Energy Transfer (FRET) as a function of linker length, influences their interaction with the protein domains .
Biochemical Pathways
This compound is involved in the biosynthesis of L-serine and glycine . The conversion of serine to glycine involves the transfer of a methyl group to tetrahydrofolate, forming 5,10-methylene-tetrahydrofolate, a major source of one-carbon units in many organisms .
Pharmacokinetics
The pharmacokinetics of this compound, like other peptides, is influenced by its physicochemical properties and proteolytic stability . . It’s worth noting that peptides generally have lower production costs, superior tumor penetration, lower immunogenicity, and greater flexibility in structural modification and formulation compared to monoclonal antibodies .
Result of Action
The result of this compound action is primarily seen in the functional properties of the fusion proteins it forms. For instance, in genetically encoded fluorescent or bioluminescent sensor proteins, the performance of these sensors is determined by the change in distance between the donor and acceptor domains in the free and ligand-bound states . Therefore, the effect of this compound linker length and flexibility on the conformational behavior of these fusion proteins is crucial .
Action Environment
The action of this compound is influenced by the biochemical environment within the organism. Factors such as pH, temperature, and the presence of other biomolecules can affect the flexibility and functionality of the this compound linker
Zukünftige Richtungen
Ser-Gly linkers are gaining popularity in protein engineering. Future research is expected to focus on gaining a quantitative insight into their conformational behavior, which is important to understand the effect on functional properties of fusion proteins . The application of unnatural amino acids for the development of highly selective peptide linkers is also a promising future direction .
Eigenschaften
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-3(2-8)5(11)7-1-4(9)10/h3,8H,1-2,6H2,(H,7,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIMBGNEUWXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
687-63-8 | |
| Record name | L-Serylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Ser-Gly sequence in proteins?
A: The this compound sequence, particularly when repeated, serves as a crucial recognition and attachment site for glycosaminoglycan (GAG) chains in many proteoglycans []. These GAG chains, such as heparan sulfate and chondroitin sulfate, are long, negatively charged polysaccharide chains that contribute to the structural integrity and function of the extracellular matrix and cell surface.
Q2: How does the presence of this compound influence the attachment of heparan sulfate and chondroitin sulfate?
A: Research suggests that structural elements beyond the this compound sequence play a role in dictating whether a site is glycosylated and with which type of GAG. For instance, in mouse syndecan-1, the C-terminal this compound cluster, surrounded by hydrophilic amino acids, is exclusively modified with chondroitin sulfate. Conversely, the N-terminal cluster, containing both hydrophilic and hydrophobic regions around this compound sequences, exhibits both heparan sulfate and chondroitin sulfate attachment [].
Q3: Are all this compound sequences in a protein modified with GAGs?
A: No, not all this compound sequences are modified with GAGs. Studies indicate that flanking amino acid sequences influence whether a this compound site is glycosylated and, if so, with which GAG type [, ]. For example, in Chinese Hamster Ovary (CHO) cell syndecan-1, two this compound sites near the transmembrane domain are solely chondroitin sulfate attachment points, while three N-terminal sites accommodate both heparan sulfate and chondroitin sulfate [].
Q4: Can the presence or absence of this compound affect disease states?
A: Yes, mutations in this compound containing regions can disrupt protein function and contribute to disease. In human fibrinogen Rouen, a bleeding disorder arises from a single amino acid mutation replacing Glycine with Valine at position 12 (Gly12 to Val12) within a this compound containing region. This mutation disrupts the structure of fibrinogen-like peptides when bound to thrombin, ultimately impairing blood clotting [].
Q5: How does the this compound sequence contribute to the function of decorin?
A: Decorin, a proteoglycan involved in collagen fibrillogenesis and transforming growth factor beta (TGF-beta) regulation, is cleaved by matrix metalloproteinases (MMPs) at specific sites, some of which are within this compound containing regions. This cleavage releases TGF-beta1 from the decorin-TGF-beta1 complex, potentially influencing tissue reactions [].
Q6: What is the role of the this compound sequence in the limulus clotting factor C?
A: In limulus factor C, a lipopolysaccharide-sensitive serine-protease zymogen, the this compound sequence is part of the activation site. The enzyme is activated by the cleavage of a Phe-Ile bond, which exposes the active serine protease domain containing the sequence -Asp-Ala-Cys-Ser-Gly-Asp-Ser-Gly-Gly-Pro- [, ].
Q7: Are there any known variations in the glycosylation of the this compound motif in different species?
A: Yes, comparing chicken aggrecan to its mammalian counterparts reveals variations in the chondroitin sulfate attachment region. Chicken aggrecan possesses a smaller chondroitin sulfate domain with distinctive repeat sequences containing the this compound motif. This variation suggests that different species may have evolved distinct chondroitin sulfate domain structures to fulfill specific functions [].
Q8: What is the role of the Ser49Gly polymorphism in the beta1-adrenergic receptor?
A: The Ser49Gly polymorphism in the beta1-adrenergic receptor is associated with clinical outcomes in heart failure. Studies suggest that the presence of the Gly-Gly genotype correlates with better clinical outcomes and a lower risk of mortality compared to the Ser-Ser genotype [, ].
Q9: What is the molecular formula and weight of the this compound dipeptide?
A9: The molecular formula of the this compound dipeptide is C5H10N2O4. Its molecular weight is 162.14 g/mol.
Q10: Are there specific spectroscopic techniques used to characterize this compound containing peptides?
A10: Yes, various spectroscopic techniques are employed to study this compound containing peptides, including:
- Nuclear Magnetic Resonance (NMR): This technique elucidates the three-dimensional structure, conformational dynamics, and interactions with other molecules [, , ].
- Circular Dichroism (CD): CD spectroscopy provides insights into the secondary structure of peptides, such as alpha-helices, beta-sheets, and random coils [].
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and secondary structural elements within peptides [].
- Mass Spectrometry (MS): MS is used to determine the molecular weight and identify specific peptide fragments after enzymatic or chemical digestion [, , , ].
Q11: Can this compound containing peptides be used in drug design and delivery?
A: Research indicates potential applications of this compound containing peptides in drug development:* Drug Delivery: Conjugating drugs to this compound containing peptides might facilitate targeted drug delivery to specific tissues or cells expressing receptors for the corresponding GAG [, ].* Biomaterials: Synthetic silk-like proteins incorporating the this compound sequence show promise as scaffolds for bone regeneration due to their biocompatibility, biodegradability, and ability to promote hydroxyapatite deposition [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)






![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)




![{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid](/img/structure/B1353271.png)

